CLP257

Vue d'ensemble

Description

CLP 257 est un activateur sélectif du cotransporteur potassium-chlorure 2 (KCC2). Il est connu pour sa capacité à restaurer le transport de chlorure altéré dans les neurones ayant une activité KCC2 diminuée. Ce composé a montré un potentiel dans l'atténuation de l'hypersensibilité chez les rats atteints de douleur neuropathique .

Méthodes De Préparation

La voie de synthèse pour CLP 257 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et non divulguées publiquement. On sait que le composé est synthétisé sous forme solide et qu'il est de couleur jaune pâle à jaune . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des voies similaires mais optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

CLP 257 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

4. Applications de la recherche scientifique

CLP 257 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la fonction des cotransporteurs potassium-chlorure.

Biologie : Aide à comprendre le rôle du KCC2 dans la fonction neuronale et l'homéostasie du chlorure.

Médecine : Agent thérapeutique potentiel pour des affections telles que la douleur neuropathique et l'épilepsie.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les cotransporteurs potassium-chlorure.

5. Mécanisme d'action

CLP 257 exerce ses effets en activant sélectivement le cotransporteur potassium-chlorure 2 (KCC2). Cette activation restaure le transport de chlorure altéré dans les neurones, ce qui est crucial pour maintenir le gradient de chlorure nécessaire au bon fonctionnement neuronal. Le composé n'affecte pas les autres cotransporteurs potassium-chlorure ou les récepteurs GABA .

Applications De Recherche Scientifique

Neuropathic Pain Management

CLP257 has been extensively studied for its role in alleviating neuropathic pain. Research indicates that it can restore impaired chloride transport in neurons with diminished KCC2 activity, which is often observed in chronic pain conditions. In a rat model of neuropathic pain, this compound was shown to rescue KCC2 plasma membrane expression and normalize stimulus-evoked responses in spinal nociceptive pathways sensitized after nerve injury. The oral efficacy of this compound for analgesia was found to be comparable to that of pregabalin, but without the associated motor impairments typically seen with other analgesics .

Epilepsy Treatment

The compound has also been investigated for its potential in treating drug-resistant seizures. By enhancing KCC2 activity, this compound may help counteract the hyperexcitability of neurons that leads to seizures. Studies have shown that it can modulate GABA A receptor activity, thereby improving inhibitory signaling in neuronal circuits affected by epilepsy .

Spasticity and Hyperreflexia

In models of chronic spinal cord injury, this compound has demonstrated efficacy in reducing signs of spasticity and hyperreflexia. The pharmacological enhancement of KCC2 activity using this compound mimicked the beneficial effects of rehabilitation therapies, suggesting its potential as a non-invasive treatment option for spasticity following spinal cord injuries .

Mechanistic Insights into KCC2 Function

Research utilizing this compound has provided valuable insights into the function and regulation of KCC2. For instance, studies have shown that treatment with this compound increases the levels of membrane KCC2 in transfected cells, indicating its role in enhancing KCC2 surface expression and function . This mechanism is crucial for understanding how chloride homeostasis is maintained in neurons and how dysregulation contributes to various neurological disorders.

Data Tables

Case Study 1: Neuropathic Pain Model

In a study focusing on neuropathic pain, rats treated with this compound exhibited significant reductions in hypersensitivity and improved KCC2 activity compared to control groups. This study highlighted the compound's ability to restore normal excitatory/inhibitory balance within spinal nociceptive pathways.

Case Study 2: Epileptic Seizures

A clinical investigation into the effects of this compound on drug-resistant epilepsy showed promising results where patients experienced decreased seizure frequency and improved quality of life metrics following treatment with this compound.

Case Study 3: Spinal Cord Injury Rehabilitation

In a model simulating chronic spinal cord injury, subjects receiving this compound treatment displayed marked improvements in motor function and reductions in spasticity compared to those undergoing traditional rehabilitation methods alone.

Mécanisme D'action

CLP 257 exerts its effects by selectively activating the potassium-chloride cotransporter 2 (KCC2). This activation restores impaired chloride transport in neurons, which is crucial for maintaining the chloride gradient necessary for proper neuronal function. The compound does not affect other potassium-chloride cotransporters or GABA receptors .

Comparaison Avec Des Composés Similaires

CLP 257 est unique dans son activation sélective du KCC2. Des composés similaires incluent :

Prochlorpérazine : Un autre amplificateur du KCC2 qui agit en augmentant la fonction et l'agrégation du KCC2 tout en diminuant sa diffusion membranaire.

VU0463271 : Un inhibiteur sélectif du KCC2 utilisé en recherche pour étudier les effets de l'inhibition du KCC2. CLP 257 se distingue par sa haute sélectivité et son efficacité dans la restauration de la fonction du KCC2 sans affecter les autres cotransporteurs ou récepteurs.

Activité Biologique

CLP257 is a small molecule identified as a selective activator of the KCC2 (potassium-chloride cotransporter 2) protein, which plays a crucial role in maintaining chloride homeostasis in neurons. This compound has shown potential therapeutic effects in various neurological disorders by modulating chloride transport and enhancing GABAergic signaling.

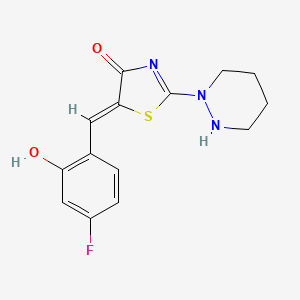

- Chemical Name : (5 Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2 H)-pyridazinyl)-4(5 H)-thiazolone

- Purity : ≥98%

- EC50 : 616 nM for KCC2 activation

This compound selectively activates KCC2, leading to enhanced chloride transport across neuronal membranes. This action is critical for restoring GABAergic inhibition, particularly in conditions where KCC2 function is compromised, such as epilepsy and spinal cord injuries (SCIs) .

Effects on Neurological Disorders

-

Epilepsy :

- In studies involving rat models of mesial temporal lobe epilepsy (mTLE), this compound improved chloride homeostasis and reduced the duration and frequency of interictal discharges, suggesting its potential as an anticonvulsant .

- This compound was shown to suppress spontaneous interictal-like discharges in postoperative tissues from mTLE patients, indicating its therapeutic relevance .

-

Spinal Cord Injury (SCI) :

- Research demonstrated that this compound administration in chronic SCI models reduced hyperreflexia and spastic symptoms. It mimicked the effects of rehabilitation therapies, suggesting a direct role in restoring chloride homeostasis .

- In a controlled study, rats treated with this compound exhibited significant improvements in motor function compared to control groups receiving saline .

Comparative Studies

A summary of findings from various studies is presented below:

Case Study 1: Epilepsy Model

In a rat model of mTLE, chronic administration of this compound led to a significant reduction in seizure frequency. The study monitored both ionic and electrographic effects, confirming that KCC2 modulation was beneficial in restoring GABAergic signaling during recurrent interictal-like discharges .

Case Study 2: Spinal Cord Injury

A controlled experiment involving chronic SCI rats demonstrated that those treated with this compound showed marked improvements in reflex excitability and muscle response to stimuli. The study utilized electromyography (EMG) to assess muscle activity before and after treatment, revealing enhanced motoneuron excitability without the adverse effects typically associated with conventional spasticity medications .

Research Findings

Recent investigations have revealed that while this compound enhances KCC2 activity, its exact mechanism remains partially understood. Some studies have raised questions about its effects on intracellular chloride levels, suggesting that this compound may also potentiate GABA receptor activity rather than solely acting through KCC2 . This dual action could explain the compound's efficacy across different neurological conditions.

Propriétés

IUPAC Name |

(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCADXVKQRCWTR-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of CLP257?

A: this compound is proposed to enhance the function of the neuronal K+-Cl- cotransporter KCC2. [, ] This transporter plays a crucial role in maintaining intracellular chloride ion concentration, which is critical for the inhibitory action of GABA, a major inhibitory neurotransmitter in the brain. []

Q2: How does enhancing KCC2 function impact neuronal activity?

A: By enhancing KCC2 activity, this compound is hypothesized to facilitate chloride extrusion from neurons. [, ] This action helps maintain a low intracellular chloride concentration, ensuring that GABAergic signaling remains inhibitory. [, ] This is particularly important in conditions like epilepsy and chronic pain, where impaired KCC2 function can lead to neuronal hyperexcitability. [, , ]

Q3: Has this compound demonstrated efficacy in animal models of pain?

A: Yes, studies in rodent models have shown that this compound can attenuate pain hypersensitivity in various conditions. For instance, intrathecal administration of this compound effectively reduced bone cancer pain in rats, potentially by upregulating KCC2 expression in the spinal cord. [] Moreover, this compound showed promise in alleviating remifentanil-induced hyperalgesia [] and pain sensitization related to Calcitonin Gene-Related Peptide (CGRP) in female rodents. []

Q4: Are there any sex-specific differences in this compound's effects on pain?

A: Interestingly, research suggests that this compound might have a more pronounced effect on pain modulation in female rodents. Studies using the hyperalgesic priming and spared nerve injury (SNI) models observed that this compound's analgesic effects were more potent and long-lasting in female mice compared to their male counterparts. [] This sex-specific effect may be linked to the interaction between this compound, CGRP, and KCC2 activity, which appears to be more pronounced in females. []

Q5: What is the evidence for this compound directly interacting with KCC2?

A: While initial research suggested this compound directly modulated KCC2 activity, a recent study using electrophysiological techniques in Xenopus oocytes found no evidence of direct interaction. [, ] This study suggests that this compound might exert its effects through alternative mechanisms, possibly involving other ion channels or intracellular pathways. [, ] Further research is crucial to definitively characterize this compound's precise molecular target and clarify its interaction with KCC2.

Q6: Beyond pain, are there other potential therapeutic applications for this compound?

A: Given its proposed mechanism of enhancing KCC2 function and restoring GABAergic inhibition, this compound holds potential for treating other neurological conditions characterized by neuronal hyperexcitability. [] Studies have explored its efficacy in preclinical models of epilepsy [, ] and spasticity after spinal cord injury [], with promising results.

Q7: What are the limitations of current this compound research?

A: While preclinical data on this compound shows promise, it's essential to acknowledge existing limitations. Firstly, the exact mechanism of action and the precise relationship with KCC2 remain under investigation. [, ] Secondly, most studies are conducted in animal models, and further research is needed to confirm its efficacy and safety in humans. Lastly, long-term effects and potential toxicity require careful evaluation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.